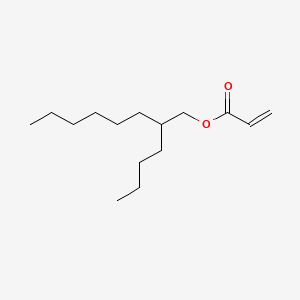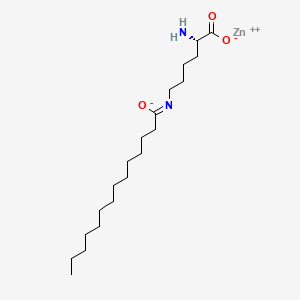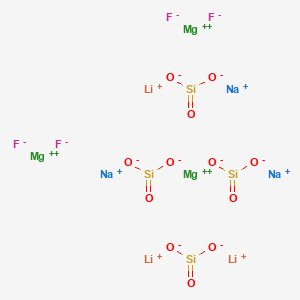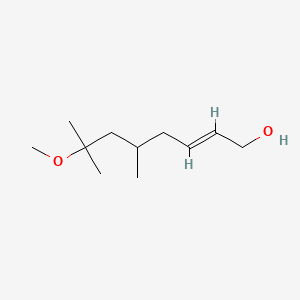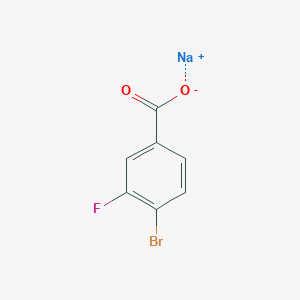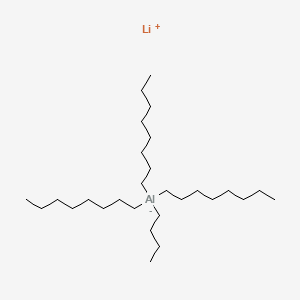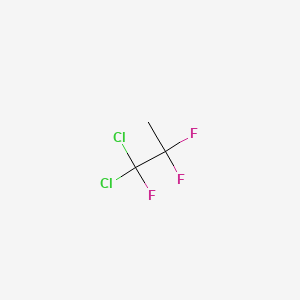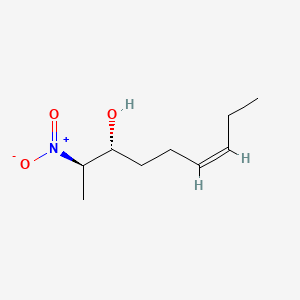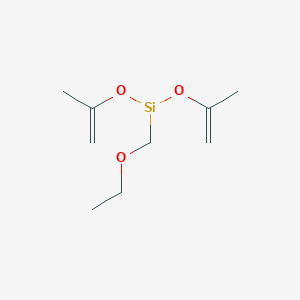
Ethoxymethylbis((1-methylvinyl)oxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethoxymethylbis((1-methylvinyl)oxy)silane is a silane coupling agent known for its ability to enhance the adhesion between organic polymers and inorganic materials. This compound is particularly valuable in the field of material science due to its unique chemical structure, which allows it to form strong covalent bonds with both organic and inorganic surfaces.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethoxymethylbis((1-methylvinyl)oxy)silane typically involves the reaction of vinyltrimethoxysilane with ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Vinyltrimethoxysilane+Ethanol→this compound+Methanol
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards.
化学反应分析
Types of Reactions
Ethoxymethylbis((1-methylvinyl)oxy)silane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are crucial for its application as a coupling agent.
Common Reagents and Conditions
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanol groups. This reaction is typically catalyzed by acids or bases.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, which are essential for creating strong adhesive interfaces.
Polymerization: this compound can polymerize with other monomers to form cross-linked networks, enhancing the mechanical properties of composite materials.
Major Products Formed
The major products formed from these reactions include siloxane polymers and cross-linked networks, which are integral to the compound’s function as a coupling agent.
科学研究应用
Ethoxymethylbis((1-methylvinyl)oxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent to improve the adhesion between different materials in composite formulations.
Biology: The compound is employed in the modification of biomaterials to enhance their compatibility with biological tissues.
Medicine: In medical research, this compound is used to develop advanced drug delivery systems and medical implants.
Industry: The compound is widely used in the production of coatings, adhesives, and sealants to improve their performance and durability.
作用机制
The mechanism of action of ethoxymethylbis((1-methylvinyl)oxy)silane involves the formation of covalent bonds between its silane groups and the surfaces of organic and inorganic materials. This bonding enhances the interfacial adhesion, leading to improved mechanical properties of the composite materials. The molecular targets include hydroxyl groups on the surfaces of inorganic materials and functional groups on organic polymers.
相似化合物的比较
Similar Compounds
- Vinyltrimethoxysilane
- Vinyltriethoxysilane
- Methacryloxypropyltrimethoxysilane
Uniqueness
Ethoxymethylbis((1-methylvinyl)oxy)silane is unique due to its dual functionality, which allows it to interact with both organic and inorganic surfaces. This dual functionality makes it more versatile compared to other silane coupling agents, which may only interact with one type of surface.
属性
CAS 编号 |
80228-88-2 |
|---|---|
分子式 |
C9H17O3Si |
分子量 |
201.31 g/mol |
InChI |
InChI=1S/C9H17O3Si/c1-6-10-7-13(11-8(2)3)12-9(4)5/h2,4,6-7H2,1,3,5H3 |
InChI 键 |
WPHRORLDVQPXNN-UHFFFAOYSA-N |
规范 SMILES |
CCOC[Si](OC(=C)C)OC(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


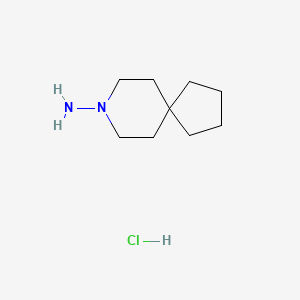
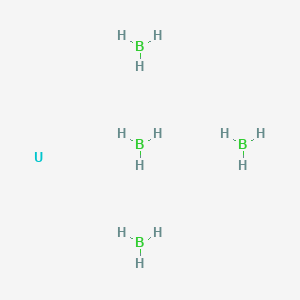
![2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B12651005.png)
![4-Pyridinecarboxylic acid, 2-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydro-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrido[3,4-b]indol-1-yl]-](/img/structure/B12651012.png)
